3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids This compound is characterized by the presence of a fluorophenoxy group, a hydroxy group, and a trifluoromethyl group attached to a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 7-hydroxy-4H-chromen-4-one, and trifluoromethylating agents.
Formation of Fluorophenoxy Intermediate: 4-fluorophenol is reacted with a suitable base to form the fluorophenoxy anion, which is then coupled with 7-hydroxy-4H-chromen-4-one under basic conditions to form the intermediate.
Trifluoromethylation: The intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various amines.
Major Products
Oxidation: Formation of 3-(4-fluorophenoxy)-7-oxo-2-(trifluoromethyl)-4H-chromen-4-one.
Reduction: Formation of 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-dihydro-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Material Science: It is used in the development of advanced materials with unique optical and electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4O4/c17-8-1-4-10(5-2-8)23-14-13(22)11-6-3-9(21)7-12(11)24-15(14)16(18,19)20/h1-7,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDBDHHLUGHZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300569-43-1 |
Source
|
Record name | 3-(4-FLUOROPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.